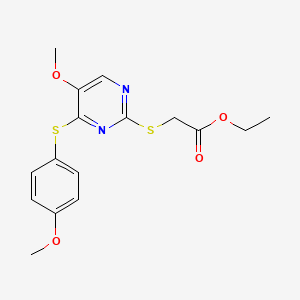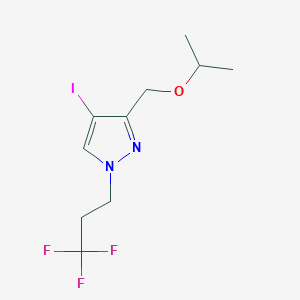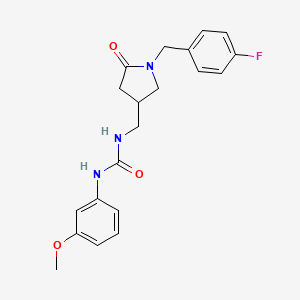![molecular formula C16H22BrN3O2 B2593952 2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide CAS No. 1427936-18-2](/img/structure/B2593952.png)
2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring, a methyl group at the sixth position, and a carboxamide group attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps:
-
Bromination of 6-methylpyridine: : The initial step involves the bromination of 6-methylpyridine to form 2-bromo-6-methylpyridine. This can be achieved by reacting 6-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide.
-
Formation of the piperidine derivative: : The next step involves the synthesis of the piperidine derivative. This can be done by reacting 4-piperidone with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form N-[1-(2-methylpropanoyl)piperidin-4-yl]amine.
-
Coupling reaction: : Finally, the brominated pyridine and the piperidine derivative are coupled together. This can be achieved through a nucleophilic substitution reaction where the amine group of the piperidine derivative attacks the carbonyl carbon of the brominated pyridine, forming the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography would be employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids. Reduction reactions can also occur, especially at the carbonyl group of the carboxamide, leading to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or secondary amines.
Oxidation Products: These can include alcohols or carboxylic acids.
Reduction Products: Amines are the primary products of reduction reactions.
科学研究应用
2-Bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide has several applications in scientific research:
-
Medicinal Chemistry: : The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological pathways due to the presence of the piperidine ring.
-
Organic Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
-
Biological Studies: : The compound can be used in studies investigating the interaction of brominated pyridines with biological macromolecules, providing insights into their binding affinities and mechanisms of action.
-
Industrial Applications: : It may be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism by which 2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The piperidine ring can mimic neurotransmitter structures, potentially allowing the compound to bind to receptors in the nervous system. The bromine atom and the carboxamide group may facilitate interactions with enzymes or other proteins, influencing their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Bromo-6-methylpyridine: This simpler compound lacks the piperidine and carboxamide groups, making it less versatile in biological applications.
N-[1-(2-Methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide: This compound lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
2-Bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide is unique due to the combination of the bromine atom, the piperidine ring, and the carboxamide group. This combination enhances its potential reactivity and versatility in both chemical and biological contexts, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-10(2)16(22)20-8-6-12(7-9-20)19-15(21)13-5-4-11(3)18-14(13)17/h4-5,10,12H,6-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCLUTVGRRTBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
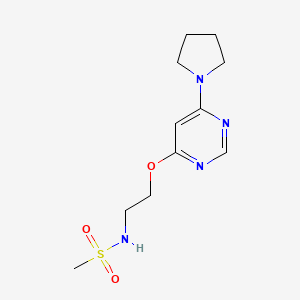
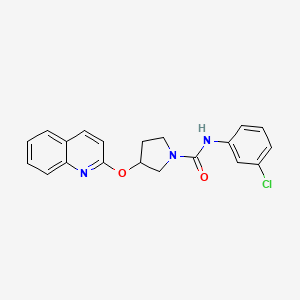
![(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2593875.png)
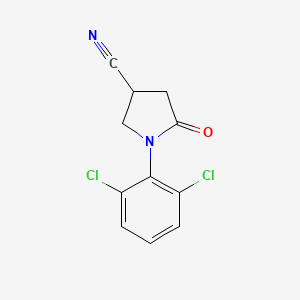
![2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2593879.png)
![5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2593880.png)
![7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2593881.png)
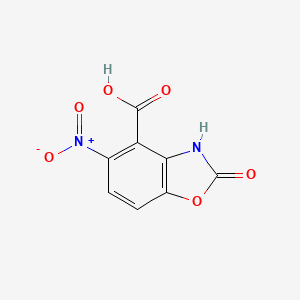
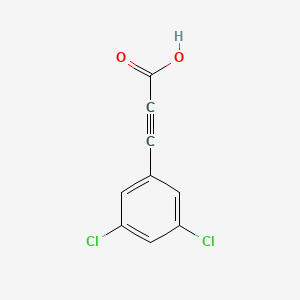
![(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2593885.png)
